N-(2-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride
Overview
Description
N-(2-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C16H15ClFN3S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0659245 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound has been explored in the context of synthesizing new derivatives and studying their properties under different conditions. For instance, the synthesis of some new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has been documented, highlighting the compound's role in creating carboxamide derivatives, benzamide derivatives, pyrimidine, and carbohydrazide derivatives among others. These reactions demonstrate the compound's versatility in generating a range of chemical structures for various applications (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity
Research into substituted tricyclic compounds, including the compound of interest, has shown significant antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents. The synthesized derivatives displayed considerable activity against various bacterial and fungal strains, indicating the compound's utility in creating effective antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Advanced Chemical Synthesis Techniques
The compound has been used in advanced synthesis techniques, such as the aza-Wittig reaction, to produce new, 2-substituted 3-aryl-8,9,10,11-tetrahydro[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. This showcases its role in facilitating the development of complex organic molecules through modern synthetic methods (Liu, He, Ren, & Ding, 2006).
Properties
IUPAC Name |
N-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S.ClH/c17-11-6-2-3-7-12(11)20-15-14-10-5-1-4-8-13(10)21-16(14)19-9-18-15;/h2-3,6-7,9H,1,4-5,8H2,(H,18,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYDNPQEUEPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC=C4F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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